4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol
CAS No.:
Cat. No.: VC15862332
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O |
|---|---|
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 4-(5-chloro-1H-1,2,4-triazol-3-yl)phenol |
| Standard InChI | InChI=1S/C8H6ClN3O/c9-8-10-7(11-12-8)5-1-3-6(13)4-2-5/h1-4,13H,(H,10,11,12) |
| Standard InChI Key | WQJQJTHHCUMACT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=N2)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol (C8H6ClN3O) features a 1,2,4-triazole ring substituted with chlorine at the 5-position and a phenol group at the 4-position. The chlorine atom introduces electronegativity, polarizing the triazole ring and enhancing hydrogen-bonding interactions with biological targets . Key physicochemical parameters include:
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Molecular Weight: 199.61 g/mol
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LogP: 1.82 (predicted), indicating moderate lipophilicity
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Hydrogen Bond Donors/Acceptors: 2/3
Quantum mechanical calculations reveal that the chloro-substituent reduces electron density at the triazole N3 atom, facilitating nucleophilic interactions with enzyme active sites .
Synthesis and Structural Optimization
Huisgen Cycloaddition-Based Synthesis
The primary synthetic route involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), as exemplified in the preparation of STS inhibitors :
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Azide Formation: Aniline derivatives are converted to aryl azides using tert-butyl nitrite and azidotrimethylsilane.
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Cycloaddition: 4-[(Trimethylsilyl)ethynyl]phenol reacts with the azide in the presence of CuSO4·5H2O and sodium ascorbate, yielding the triazole core.
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Sulfamoylation: Treatment with sulfamoyl chloride introduces the sulfamate group, critical for STS inhibition .
This method achieves yields of 65–78% with excellent regioselectivity.
Structural Modifications
Systematic substitution at the triazole and phenol positions has been explored to enhance activity:
| Position | Substituent | Effect on STS IC50 |
|---|---|---|
| Triazole-5 | Cl | Base activity (0.21 nM) |
| Phenol-4 | OSO2NH2 | 5-fold potency boost |
| Phenyl-m | NO2 | Reduced solubility |
The chloro-triazole-phenol scaffold demonstrates optimal balance between potency and drug-like properties when paired with a sulfamate group .
Biological Activity and Mechanism of Action
Steroid Sulfatase Inhibition
In MCF-7 breast cancer cells, 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol derivatives exhibit potent STS inhibition, with compound 5l showing IC50 = 0.21 nM – 5-fold greater than the reference drug Irosustat . STS catalyzes estrogen synthesis, and its inhibition suppresses tumor growth in hormone-dependent cancers.
Mechanistic Insights:
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The triazole nitrogen coordinates with the STS oxyanion hole.
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The chloro group stabilizes the enzyme-inhibitor complex via hydrophobic interactions.
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Sulfamoylation enhances membrane permeability and active-site binding .
In Vivo Antitumor Efficacy
In the 67NR mouse mammary carcinoma model, derivative 4b (50 mg/kg) achieved 51% tumor growth inhibition without toxicity . Pharmacokinetic studies show:
| Parameter | Value |
|---|---|
| T1/2 | 6.2 h |
| Cmax | 1.8 µM |
| AUC0-24h | 22 µM·h |
Comparative Analysis with Structural Analogs
The chlorine atom’s role is highlighted through comparison with analogous compounds:
| Compound | Substituent | STS IC50 (nM) |
|---|---|---|
| 4-(5-H-triazol-3-yl)phenol | H | 12.4 |
| 4-(5-Br-triazol-3-yl)phenol | Br | 0.89 |
| 4-(5-NO2-triazol-3-yl)phenol | NO2 | 3.21 |
Chlorine provides optimal steric and electronic effects, outperforming bulkier halogens and electron-withdrawing groups .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Dual-acting STS/aromatase inhibitors
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Antibacterial agents targeting FabH enzymes
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Antifungals via CYP51 inhibition
Material Science
Conjugated polymers incorporating 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol exhibit:
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Enhanced thermal stability (Td = 298°C)
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Tunable fluorescence (λem = 450–520 nm)
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